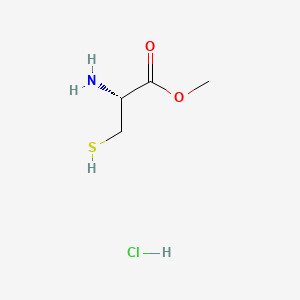

Methyl 2-amino-3-mercaptopropanoate hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Information

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for amino acid derivatives and their hydrochloride salts. According to PubChem databases, the official IUPAC name is methyl 2-amino-3-sulfanylpropanoate;hydrochloride. This nomenclature reflects the compound's structural components: a methyl ester group, an amino group at the 2-position, and a sulfanyl (thiol) group at the 3-position of the propanoate backbone, combined with a hydrochloride salt.

The Chemical Abstracts Service registry system assigns multiple CAS numbers to different stereoisomeric forms of this compound, reflecting the stereochemical complexity inherent in amino acid derivatives. The racemic mixture, containing both D and L enantiomers, carries the CAS number 5714-80-7. The L-stereoisomer, representing the naturally occurring configuration, is registered under CAS number 18598-63-5. The D-stereoisomer, the non-natural enantiomer, receives the distinct CAS number 70361-61-4.

Alternative nomenclature systems provide additional identification methods for this compound across different chemical databases and commercial suppliers. The European Community EINECS system assigns the number 227-208-6 to the racemic form. Chemical databases also recognize various systematic names including cysteine methyl ester hydrochloride and methyl cysteinate hydrochloride.

| Parameter | Racemic Form | L-Form | D-Form |

|---|---|---|---|

| CAS Number | 5714-80-7 | 18598-63-5 | 70361-61-4 |

| EINECS Number | 227-208-6 | Not specified | 200-528-9 |

| IUPAC Name | methyl 2-amino-3-sulfanylpropanoate;hydrochloride | Same | Same |

| MDL Number | MFCD00173915 | MFCD00038985 | MFCD00672724 |

Molecular Formula and Weight: C₄H₁₀ClNO₂S (171.65 g/mol)

The molecular formula C₄H₁₀ClNO₂S accurately represents the complete composition of this compound, encompassing both the organic cysteine ester component and the inorganic hydrochloride salt. This formula indicates the presence of four carbon atoms forming the propanoate backbone and methyl ester group, ten hydrogen atoms distributed across the various functional groups, one chlorine atom from the hydrochloride salt, one nitrogen atom in the amino group, two oxygen atoms in the ester functionality, and one sulfur atom in the characteristic thiol group.

The molecular weight of 171.65 grams per mole represents a consistent value across all stereoisomeric forms, as stereoisomers possess identical molecular formulas and masses while differing only in spatial arrangement. This molecular weight calculation accounts for the complete salt form, including the contribution of the hydrochloride component. Some sources report slight variations in the reported molecular weight, with values ranging from 171.64 to 171.65 grams per mole, reflecting different rounding conventions in various chemical databases.

The compound's molecular composition reflects its derivation from the naturally occurring amino acid cysteine through esterification of the carboxyl group with methanol and subsequent salt formation with hydrochloric acid. The retention of the amino and thiol functional groups maintains the essential chemical reactivity characteristics of the parent amino acid while modifying solubility and stability properties through esterification and salt formation.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₀ClNO₂S | |

| Molecular Weight | 171.65 g/mol | |

| Exact Mass | 171.01 g/mol | |

| Monoisotopic Mass | 171.01 g/mol |

Structural Isomerism and Stereochemical Considerations

The stereochemical complexity of this compound arises from the presence of a chiral center at the 2-carbon position, where the amino group, hydrogen atom, carboxyl-derived ester group, and side chain containing the thiol group create an asymmetric environment. This stereogenic center enables the existence of two enantiomeric forms designated as D and L configurations according to the Fischer convention, or alternatively as R and S configurations following the Cahn-Ingold-Prelog priority rules.

The L-stereoisomer corresponds to the configuration found in naturally occurring cysteine and most biological systems. Chemical suppliers identify this form through various nomenclature systems, including L-cysteine methyl ester hydrochloride and the designation (R)-methyl 2-amino-3-mercaptopropanoate hydrochloride when using Cahn-Ingold-Prelog nomenclature. This apparent contradiction between L and R designations reflects the different priority assignment systems used in Fischer versus Cahn-Ingold-Prelog nomenclature, where the L-cysteine configuration corresponds to the R absolute configuration.

The D-stereoisomer represents the non-natural enantiomer, designated as D-cysteine methyl ester hydrochloride or (S)-methyl 2-amino-3-mercaptopropanoate hydrochloride. Commercial suppliers frequently specify this stereoisomer for research applications requiring the non-natural configuration. The stereochemical designation sometimes appears inconsistent across different sources, with both (R) and (S) designations appearing for what appears to be the same stereoisomer, reflecting the complexity of stereochemical naming conventions rather than indicating different compounds.

Racemic mixtures containing equal proportions of both enantiomers are commonly available and designated as DL-cysteine methyl ester hydrochloride. These racemic preparations provide cost-effective alternatives for applications where stereochemical purity is not required. The racemic form maintains the same molecular formula and weight as the individual enantiomers while exhibiting different physical properties such as optical rotation.

| Stereoisomer | Configuration | CAS Number | Optical Activity |

|---|---|---|---|

| L-form | L or (R) | 18598-63-5 | [α]²⁰/D 1.8° (c=10, methanol) |

| D-form | D or (S) | 70361-61-4 | [α]²⁰/D -2.25° (c=5, 1N HCl) |

| Racemic | DL | 5714-80-7 | No optical activity |

The structural representation of these stereoisomers requires careful attention to the three-dimensional arrangement around the chiral center. Standard chemical databases provide SMILES notation that may or may not specify stereochemistry, with isomeric SMILES providing explicit stereochemical information through the use of @ and @@ symbols to indicate the spatial arrangement around chiral centers. The InChI and InChIKey identifiers serve as unique chemical identifiers that distinguish between stereoisomers through their complete structural specification.

Properties

IUPAC Name |

methyl 2-amino-3-sulfanylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOHXJZQBJXAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972606 | |

| Record name | Methyl cysteinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5714-80-7, 18598-63-5 | |

| Record name | Cysteine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5714-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine, methyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mecysteine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mecysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cysteine, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl cysteinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecysteine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl DL-cysteinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-mercaptopropanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-3-mercaptopropanoic acid with methanol in the presence of hydrochloric acid . The reaction typically requires refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, including controlling the temperature, pressure, and concentration of reactants. The final product is usually obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-mercaptopropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted amino acids or esters.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-3-mercaptopropanoate hydrochloride has the molecular formula and a molecular weight of approximately 171.65 g/mol. The presence of a thiol group (-SH) enables it to act as a reducing agent and participate in redox reactions, while the amino group (-NH2) allows for nucleophilic substitution reactions.

Chemistry

In synthetic chemistry, this compound serves as a reagent in the synthesis of complex molecules. It is particularly useful in the formation of thioesters, which are important intermediates in peptide synthesis. The compound can also undergo oxidation to form disulfides or sulfonic acids, making it versatile for various chemical transformations.

Biology

Enzyme Mechanisms and Protein Structure : This compound is employed in studying enzyme mechanisms, particularly those involving cysteine proteases. It interacts with cysteine residues in proteins, influencing their activity and stability. The ability to form disulfide bonds with other thiol-containing molecules is crucial for understanding protein folding and function.

Antioxidant Activity : The thiol group contributes to its antioxidant properties, allowing it to neutralize free radicals and protect cells from oxidative stress. This property has implications for its use in cellular protection against diseases linked to oxidative damage.

Medicine

This compound is being investigated for potential therapeutic properties. Research indicates that it may have antimicrobial effects against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its role in peptide synthesis also positions it as a valuable component in drug development.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Gentamicin (Control) | 20 |

The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Case Study 2: Role in Peptide Synthesis

This compound has been utilized as a key building block for synthesizing thioester-containing peptides. In one study, researchers successfully incorporated this compound into peptide sequences, demonstrating its utility in producing biologically active peptides with therapeutic potential.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-mercaptopropanoate hydrochloride involves its interaction with various molecular targets. The amino and mercapto groups allow it to form covalent bonds with proteins and enzymes, potentially altering their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-amino-3-mercaptopropanoate Hydrochloride (CAS: 868-59-7)

Molecular Formula: C₅H₁₂ClNO₂S | Molecular Weight: 185.67 g/mol Key Properties:

- Melting Point: 123–125°C .

- Solubility: Soluble in water, with a higher lipophilicity than the methyl ester due to the ethyl group .

- Optical Activity: [α]²⁰/D = −7.9° (c = 1 in 1 M HCl) .

Synthesis: Prepared via esterification of L-cysteine with ethanol and HCl, followed by purification . Applications: Widely used in peptide synthesis (e.g., cysteinyl peptide linkages) and as a chiral auxiliary . Safety: Similar irritant profile to the methyl analog, requiring identical handling precautions .

Methyl 2-amino-3-chloropropanoate Hydrochloride (CAS: 33646-31-0)

Molecular Formula: C₄H₉Cl₂NO₂ | Molecular Weight: 182.03 g/mol Key Properties:

- Synthesis: Produced by chlorination of D-serine methyl ester using thionyl chloride (SOCl₂) in dichloroethane .

- Reactivity: The chlorine substituent enhances electrophilicity, enabling nucleophilic substitution reactions absent in thiol-containing analogs .

Applications : Intermediate in synthesizing β-chloroalanine derivatives for drug development .

Ethyl 2-amino-3-methoxypropanoate Hydrochloride

Molecular Formula: C₆H₁₄ClNO₃ | Molecular Weight: 183.63 g/mol Key Properties:

- The methoxy group (-OCH₃) reduces nucleophilicity compared to the thiol (-SH) in the parent compound, altering reactivity in organic synthesis .

Applications: Used as a protected amino acid derivative in methoxy-containing peptide analogs .

Methyl 2-amino-3-phenylpropanoate Hydrochloride (CAS: 5619-07-8)

Molecular Formula: C₁₀H₁₄ClNO₂ | Molecular Weight: 215.68 g/mol Key Properties:

- Hydrophobicity: The phenyl group increases lipophilicity, making it suitable for membrane-penetrating drug candidates .

Applications : Explored in neurological and metabolic disorder research due to structural similarity to phenylalanine .

Comparative Data Table

Research Findings and Key Differences

- Reactivity: The thiol group in Methyl 2-amino-3-mercaptopropanoate HCl enables disulfide bond formation, critical for protein folding, while the chloro and methoxy analogs lack this capability .

- Solubility : The methyl and ethyl thiol esters exhibit superior water solubility compared to the phenyl variant, which is more lipid-soluble .

- Synthetic Utility : The ethyl ester’s larger size (C₅ vs. C₄) offers steric effects in peptide synthesis, whereas the methyl ester’s compact structure favors rapid reaction kinetics .

Biological Activity

Methyl 2-amino-3-mercaptopropanoate hydrochloride, also known as L-Cysteine methyl ester hydrochloride, is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biological properties, including its role in enzymatic reactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of cysteine, characterized by the presence of a mercapto group (-SH) and an amino group (-NH2). The molecular formula is with a molar mass of approximately 155.64 g/mol. Its chemical structure allows it to participate in various biochemical processes, particularly in protein synthesis and modification.

Biological Activities

1. Antioxidant Properties

this compound has been shown to exhibit antioxidant activity. This property is attributed to the thiol group, which can donate electrons and neutralize free radicals. Studies indicate that compounds containing thiol groups can protect cells from oxidative stress, thus playing a crucial role in preventing cellular damage associated with various diseases.

2. Enzymatic Reactions

The compound serves as a substrate for several enzymes, particularly those involved in sulfur metabolism. It is utilized in the synthesis of peptide thioesters, which are important intermediates in peptide synthesis and protein engineering. The enzymatic conversion of this compound can lead to the formation of biologically active peptides that have therapeutic potential .

3. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Gentamicin (Control) | 20 |

Case Study 2: Role in Peptide Synthesis

In peptide synthesis, this compound has been utilized as a key building block for synthesizing thioester-containing peptides. This application is particularly relevant in the field of drug development where peptide-based therapeutics are gaining traction .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests low gastrointestinal absorption and limited blood-brain barrier permeability. Its low log P values indicate that it may not readily cross cellular membranes, which could affect its bioavailability when administered orally .

Q & A

Q. How does stereochemistry influence pharmacokinetic parameters like Cmax and t1/2 in preclinical models?

- Methodological Answer: Administer enantiomerically pure (R)- and (S)-forms to rodents via IV/PO routes. Use LC-MS/MS to measure plasma concentrations. The (R)-enantiomer may show higher AUC due to slower esterase-mediated hydrolysis .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions and thiol protection to minimize side reactions .

- Analytical Validation : Include system suitability tests (e.g., USP tailing factor <2) for HPLC methods .

- Safety : Follow OSHA HCS guidelines (e.g., PPE, fume hoods) for handling thiols and hydrochlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.